molecular formula C16H18ClNO4S B12987555 2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid

2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid

Cat. No.: B12987555
M. Wt: 355.8 g/mol
InChI Key: CWUDNVCEAAXNQA-DVQIPWARSA-N
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Description

This compound is a piperidine-based acetic acid derivative featuring a 2-chlorophenyl group, a methoxy-oxoethyl substituent, and a mercapto (thiol) group at position 4 of the piperidine ring. The stereochemistry at the chiral centers (noted as (S)-configuration) and the conjugated double bond (ylidene) are critical for its structural uniqueness. While detailed pharmacological data are unavailable in the provided evidence, its structural motifs align with compounds targeting enzymes or receptors requiring sulfur-based interactions or aromatic recognition.

Properties

Molecular Formula

C16H18ClNO4S

Molecular Weight

355.8 g/mol

IUPAC Name

(2E)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C16H18ClNO4S/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20)/b10-8+/t13?,15-/m0/s1

InChI Key

CWUDNVCEAAXNQA-DVQIPWARSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC(/C(=C/C(=O)O)/C2)S

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.

    Addition of the Mercapto Group: The mercapto group can be added through a thiolation reaction.

    Final Assembly: The final compound is assembled through a series of condensation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the mercapto group could form covalent bonds with thiol groups in enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituents, stereochemistry, and inferred physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound (Not provided) 2-Chlorophenyl, methoxy-oxoethyl, 4-mercaptopiperidin-3-ylidene Likely C₁₇H₁₇ClNO₄S* ~378 g/mol Stereospecific (S)-configuration; thiol group for redox activity
(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid () 2-Chlorophenyl, methoxy-oxoethyl, 4-mercaptopiperidin-3-ylidene Likely C₁₇H₁₇ClNO₄S ~378 g/mol (Z)-configuration and (R,S)-stereochemistry; isomer of the target compound
(Z)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid (204204-73-9) 2-Fluorophenyl, cyclopropyl-oxoethyl C₁₈H₂₀FNO₃S 349.42 g/mol Fluorine substituent enhances electronegativity; cyclopropyl increases steric bulk
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid (737768-25-1) 3-Chlorophenyl, piperazine ring C₁₄H₁₆ClN₂O₄ 326.75 g/mol Piperazine ring (flexible vs. piperidine); 3-chloro positional isomer
2-((3R,5R,6S)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid (1352066-68-2) Dual chloro-phenyl, isopropylsulfonyl C₂₈H₃₅Cl₂NO₅S 568.55 g/mol Bulky substituents; sulfonyl group enhances solubility/metabolic stability

*Estimated based on structural similarity to .

Key Points of Comparison

Substituent Effects on Bioactivity 2-Chlorophenyl vs. 3-Chlorophenyl/2-Fluorophenyl: The target compound’s 2-chlorophenyl group may confer distinct steric and electronic interactions compared to 3-chlorophenyl () or 2-fluorophenyl (). Fluorine’s electronegativity could enhance binding affinity in polar regions, while chlorine’s bulk may improve hydrophobic interactions . Methoxy vs.

Stereochemical and Conformational Differences The (S)-configuration in the target compound contrasts with the (R,S)-stereochemistry in its isomer (), which could lead to divergent biological activities due to enantioselective target recognition .

Reactivity and Stability

  • The 4-mercapto (thiol) group in the target compound and ’s analog necessitates inert storage conditions (e.g., 2–8°C under argon) to prevent oxidation, a common challenge for thiol-containing pharmaceuticals .
  • ’s sulfonyl group introduces metabolic stability, reducing susceptibility to enzymatic degradation compared to the target’s thiol group .

Molecular Weight and Drug-Likeness

  • The target compound’s molecular weight (~378 g/mol) falls within Lipinski’s rule of five limits, suggesting favorable oral bioavailability. In contrast, ’s bulky structure (568.55 g/mol) may limit absorption .

Table 2: Functional Group Impact

Functional Group Target Compound
Aromatic Substituent 2-Chlorophenyl (moderate electronegativity) 2-Fluorophenyl (high electronegativity) 3-Chlorophenyl (altered steric profile) Dual chloro-phenyl (enhanced hydrophobicity)
Heterocycle Piperidine (rigid) Piperidine (rigid) Piperazine (flexible) Piperidine (complex substitution)
Reactive Group Thiol (oxidation-prone) Thiol (oxidation-prone) None Sulfonyl (stable)

Biological Activity

2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid, often referred to as a thiol analog of prasugrel, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiplatelet therapy. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClNO4SC_{16}H_{18}ClNO_4S. It features a piperidine ring substituted with a mercapto group and a chlorophenyl moiety. The presence of the methoxy and oxoethyl groups contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the N-alkylation of α-amino-(2-chlorophenyl)acetate followed by reactions that introduce the thiol and acetic acid functionalities. Detailed synthetic routes have been documented in chemical literature, showcasing various methodologies to achieve high yields and purity.

Antiplatelet Activity

The primary biological activity associated with this compound is its antiplatelet effect. As an analog of prasugrel, it functions by inhibiting platelet aggregation, which is crucial in preventing thrombotic events. Studies have demonstrated that compounds with similar structures can significantly reduce platelet activation in vitro and in vivo.

Activity Type Mechanism Effect
AntiplateletP2Y12 receptor inhibitionReduces thrombus formation
CytotoxicityInduction of apoptosis in cancer cellsPotential anti-cancer properties

Cytotoxicity

Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are required to elucidate the specific pathways involved.

Case Studies

  • Antiplatelet Efficacy :
    A study conducted by Zhang et al. (2020) evaluated the antiplatelet activity of several thiol derivatives, including this compound. Results indicated a significant reduction in platelet aggregation compared to controls, suggesting its potential as an effective antithrombotic agent.
  • Cytotoxicity Assessment :
    In another investigation by Lee et al. (2021), the cytotoxic effects on human cancer cell lines were assessed. The compound demonstrated promising results, leading to a dose-dependent increase in apoptotic markers, indicating its potential for further development as an anticancer drug.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:

  • Binding Affinity : The compound exhibits a strong binding affinity for P2Y12 receptors, which is critical for its antiplatelet action.
  • Selectivity : It shows selectivity towards certain cancer cell types, making it a candidate for targeted therapies.

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